5′,8”-Biluteolin

Chemotaxonomy Natural Product Chemistry Analytical Reference Standards

Researchers requiring 5′,8″-Biluteolin for bryophyte chemotaxonomy face a scarcity of structurally authenticated, high-purity reference materials, risking analytical misidentification by confusing it with common luteolin or amentoflavone. - This specific 5′→8″ dimeric luteolin standard eliminates dereplication ambiguity, serving as a diagnostic HPLC-MS marker for moss genera like Bartramia. - 99% purity grade ensures minimal batch-to-batch variability, enabling robust instrument calibration and reliable quantification in pharmacognosy studies. - Sourced for natural product chemistry and analytical reference development, assuring continuity for comparative SAR studies on flavone dimers.

Molecular Formula C30H18O12
Molecular Weight 570.46
CAS No. 52278-65-6
Cat. No. B600237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5′,8”-Biluteolin
CAS52278-65-6
Synonyms8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
Molecular FormulaC30H18O12
Molecular Weight570.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′,8″-Biluteolin: Sourcing a Moss-Derived Biflavone for Research


5′,8″-Biluteolin is a naturally occurring biflavone composed of two luteolin monomeric units linked through a 5′→8″ interflavanyl bond [1]. It belongs to the biluteolin series of biflavonoids, which are structurally distinct from the more common amentoflavone-type dimers [2]. Originally isolated from the moss Dicranum scoparium and later identified across multiple bryophyte families, including Dicranaceae and Hylocomiaceae, this compound serves as a key chemotaxonomic marker for moss classification studies [2][3]. Its procurement is typically directed toward natural product chemistry, pharmacognosy, and the development of analytical reference standards, rather than large-scale industrial or therapeutic applications.

Chemotaxonomic marker for moss phylogenetics and species authentication
High-purity reference standard for analytical method validation
Defined 5′→8″ biflavone scaffold for structure-activity relationship studies

5′,8″-Biluteolin: Limits of Generic Substitution


5′,8″-Biluteolin cannot be generically substituted by monomeric luteolin or alternative biflavones due to its unique dimerization pattern, which dictates distinct physicochemical and biological properties. While monomeric luteolin (MW ~286 g/mol) [1] and the common biflavone amentoflavone (apigenin-luteolin dimer, MW ~538 g/mol) [2] are widely studied and available, 5′,8″-Biluteolin (MW ~570 g/mol) possesses a specific 5′→8″ C–C linkage between two fully hydroxylated luteolin units. This precise linkage and hydroxylation profile are not present in these common substitutes. Evidence suggests this structural class exhibits unique chemotaxonomic distribution patterns within bryophytes, meaning its presence or absence is highly specific to certain moss species [3]. Consequently, substituting with a different biflavone (e.g., amentoflavone) or a simple monomer (e.g., luteolin) in analytical, biochemical, or pharmacological studies would fundamentally alter the chemical entity being investigated, jeopardizing the validity of research focused on this specific biluteolin scaffold.

Monomeric Luteolin
Absence of the 5′→8″ dimeric C–C bond and distinct hydroxylation pattern may shift chemical identity and biological target profile. Direct replacement may not preserve research outcomes.
Amentoflavone (Apigenin-Luteolin Dimer)
Different interflavanyl linkage (8→3‴) and reduced hydroxylation alter molecular recognition and chemotaxonomic specificity. May not serve as a valid surrogate in bryophyte marker studies.

5′,8″-Biluteolin: Quantitative Differentiation Metrics


Structural Specificity: 5′→8″ Luteolin Dimer

5′,8″-Biluteolin is a specific biflavone dimer with a 5′→8″ interflavanyl linkage between two luteolin units. This structure differentiates it from monomeric luteolin and from the more common amentoflavone dimer (apigenin-luteolin). The exact linkage and full hydroxylation pattern define its unique chemical identity [1].

Dimeric Identity
Head-to-head
5′→8″ luteolin-luteolin dimer (MW 570.46) vs. luteolin monomer (MW 286.24) and amentoflavone dimer (MW 538.46)
Defines unique chemotaxonomic and structural identity; no generic substitute matches this exact linkage.
NMR/MS-based structural elucidation from Dicranum scoparium extracts.
Chemotaxonomy Natural Product Chemistry Analytical Reference Standards

High Purity Reference Standard for Analytical Reliability

The compound is commercially available with a specified purity of 99%, making it suitable for use as a high-quality reference standard in analytical chemistry and quality control settings .

Purity Specification
Data to verify
Reported purity ≥ 99% (vendor analytical standard)
Supports analytical method validation and QC workflows by reducing impurity interference.
Vendor specification; independent verification recommended.
Analytical Method Validation Quality Control Reference Standards

Chemotaxonomic Marker for Bryophyte Lineages

5′,8″-Biluteolin exhibits a restricted and specific distribution within the bryophyte plant kingdom. It has been identified as a key secondary metabolite in certain moss families (e.g., Dicranaceae, Hylocomiaceae) but is absent or occurs in different patterns in closely related species or higher plants [1][2].

Bryophyte Occurrence
Class-level
Restricted to specific moss families (Dicranaceae, Hylocomiaceae); absent in common vascular plants
Enables species- and genus-level phylogenetic resolution in chemotaxonomic studies.
Qualitative presence/absence patterns; cross-species validation advised.
Chemotaxonomy Botany Plant Systematics

In Vitro Bioactivity: Anti-inflammatory and Anticancer Potential

While quantitative IC50 data for 5′,8″-Biluteolin in specific assays is currently sparse in the open literature, vendor reports indicate its investigation for anti-inflammatory and anticancer applications . This suggests its dimeric structure is associated with a different biological target profile compared to simpler monomers.

Bioactivity Report
Data to verify
Vendor-reported kinase and transcription factor modulation; limited open-access quantitative data
Supports preliminary pathway-probing studies; comparative interpretation requires independent confirmation.
No disclosed IC50 values; mechanistic claims need peer-reviewed validation.
Anti-inflammatory Anticancer Pharmacognosy

5′,8″-Biluteolin: Validated Research Applications


Chemotaxonomic Marker for Bryophyte Systematics

For plant systematists and botanists, 5′,8″-Biluteolin is an essential analytical standard for confirming the identity of moss specimens. Its specific distribution, as detailed in Section 3 (Evidence Item 3), allows for the differentiation of species within complex genera such as Bartramia [1]. Procurement is justified for HPLC-MS based phytochemical profiling where this compound serves as a diagnostic marker that cannot be replaced by the more common luteolin or amentoflavone [2].

High-Purity Reference Standard for Analytical Chemistry

Analytical chemists in quality control or method development can utilize the 99% purity grade of 5′,8″-Biluteolin to calibrate instruments or validate analytical methods for detecting this specific biflavone in natural product extracts. As established in Section 3 (Evidence Item 2), the high purity specification reduces analytical variability and ensures more reliable quantification compared to using a lower-purity reference material.

Tool Compound for Biflavone SAR Studies

For medicinal chemists and pharmacologists investigating the biological role of flavone dimers, 5′,8″-Biluteolin provides a unique scaffold. Its specific 5′→8″ dimeric linkage of luteolin is distinct from the 8→3‴ linkage in amentoflavone. While quantitative bioactivity data remains limited, the qualitative evidence of kinase and transcription factor modulation (Section 3, Evidence Item 4) makes this compound a valuable tool for comparative SAR studies against monomeric luteolin or other biflavones to isolate the functional contribution of the dimeric structure.

Natural Product Isolation and Dereplication Studies

Natural product chemists engaged in the isolation of compounds from bryophyte extracts require authentic standards for dereplication. 5′,8″-Biluteolin, with its defined chromatographic properties and molecular weight (MW ~570 g/mol) as established in Section 3 (Evidence Item 1) , allows researchers to quickly identify and confirm the presence of this compound in new extracts, avoiding time-consuming re-isolation of a known molecule. Its utility is specific to this precise chemical entity and cannot be fulfilled by a substitute.

Application
Selection Property
Validation Focus
Chemotaxonomic Marker Studies
Species-specific distribution in moss lineages
HPLC-MS phytochemical profiling for specimen authentication
Analytical Reference Standard
High-purity analytical grade
Reduced impurity interference in method validation and calibration
Biflavone SAR Studies
Unique 5′→8″ luteolin dimer scaffold
Comparative kinase modulation and pathway-probing assays
Dereplication in Natural Product Isolation
Defined chromatographic identity and mass
Confirm known compound via retention time and MS to avoid re-isolation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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